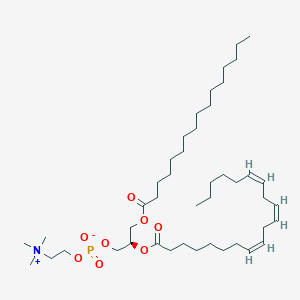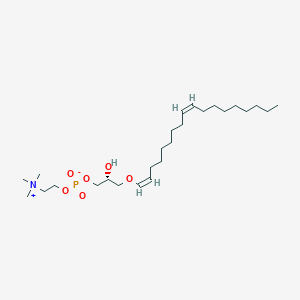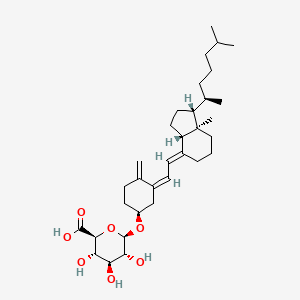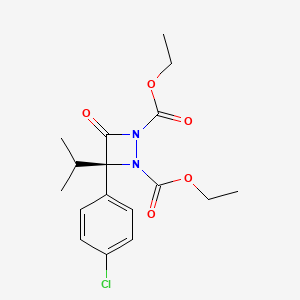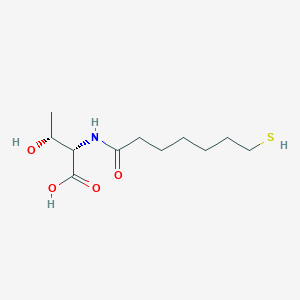
7-Mercaptoheptanoylthreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Mercaptoheptanoylthreonine is a hydroxy fatty acid.
Wissenschaftliche Forschungsanwendungen
Methanogenesis in Methanobacterium
7-Mercaptoheptanoylthreonine phosphate (HS-HTP) is crucial in methanogenesis, particularly in Methanobacterium. It's used as an electron source for reductive demethylation in Methanobacterium thermoautotrophicum, producing methane and the heterodisulfide of coenzyme M and HS-HTP (Bobik, Olson, Noll, & Wolfe, 1987).
Chemical Synthesis and Biochemical Activity
HS-HTP's chemical synthesis and its role in the methylcoenzyme M methylreductase system have been examined. Synthetic HS-HTP is active in in vitro methanogenic assays, confirming its structure and role in the methylreductase system (Noll, Donnelly, & Wolfe, 1987).
Role in Methylcoenzyme M Methylreductase System
HS-HTP is present in two forms: enzyme-free and enzyme-bound, within the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum. This cofactor is bound to component C of the system, suggesting its integral role in the methanogenesis process (Noll & Wolfe, 1986).
Biosynthesis Pathways
The biosynthesis of HS-HTP in methanogenic bacteria like Methanococcus volta and Methanosarcina thermophila has been studied. Various labeled molecules can serve as precursors for HS-HTP biosynthesis, indicating a complex biochemical pathway (White, 1994).
Role in Cytoplasmic Cofactor
HS-HTP, as a component of the cytoplasmic cofactor, is hypothesized to function in anchoring at the active site of the methyl-reductase enzyme complex, illustrating its significance in enzyme activity and stability (Marsden, Sauer, Blackwell, & Kramer, 1989).
Physiological Importance in CO2 Reduction
HS-HTP plays a critical role in CO2 reduction to methane in Methanobacterium, particularly in activating the initial step of methanogenesis. This highlights its importance in microbial methane production processes (Bobik & Wolfe, 1988).
Growth Factor in Methanomicrobium Mobile
HS-HTP supports the growth of Methanomicrobium mobile, suggesting its role as a growth factor in specific methanogenic microorganisms (Kuhner, Smith, Noll, Tanner, & Wolfe, 1991).
Eigenschaften
Molekularformel |
C11H21NO4S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-(7-sulfanylheptanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-8(13)10(11(15)16)12-9(14)6-4-2-3-5-7-17/h8,10,13,17H,2-7H2,1H3,(H,12,14)(H,15,16)/t8-,10+/m1/s1 |
InChI-Schlüssel |
MZUIODFZFFPDDR-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCS)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCS)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



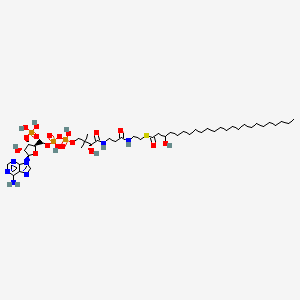
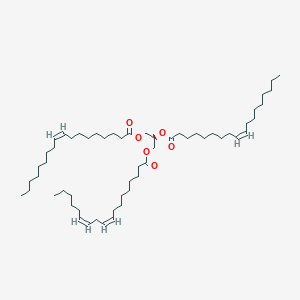
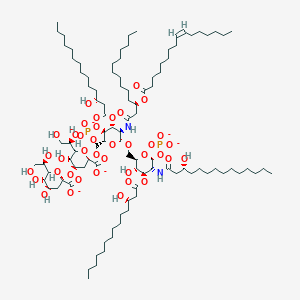
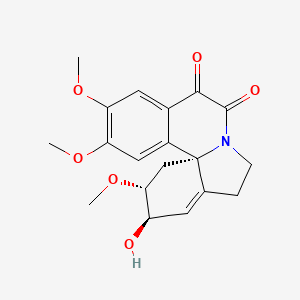

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
